2-methylpropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . For instance, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported as an efficient procedure .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green synthesis approaches, such as using vanadium oxide loaded on fluorapatite as a catalyst, have also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogen-containing compounds, acids, and bases. For example, α-bromo ketones are often used in cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, cyclization reactions typically yield thiazolo[3,2-a]pyrimidine derivatives with various substituents .
Scientific Research Applications
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a scaffold for designing new drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets. The thiazolo[3,2-a]pyrimidine moiety can bind to various biological targets due to its structural similarity to purine . This binding can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group and the 3,4-dimethoxyphenyl moiety can enhance its binding affinity to biological targets and its overall stability .
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-11(2)10-28-20(25)17-12(3)22-21-23(19(24)13(4)29-21)18(17)14-7-8-15(26-5)16(9-14)27-6/h7-9,11,13,18H,10H2,1-6H3 |
InChI Key |
OQKMOKJFLNZHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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